Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate

Prostaglandin Synthesis Chiral Building Block Pharmaceutical Intermediates

Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate (CAS 2107029-35-4) is a disubstituted cyclohexane derivative with the molecular formula C9H16O3 and molecular weight 172.22 g/mol. This compound belongs to the class of hydroxy-cyclohexanecarboxylate esters, distinguished by a methyl substituent at the 3-position and a hydroxyl at the 4-position.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 2107029-35-4
Cat. No. B2631900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-3-methylcyclohexane-1-carboxylate
CAS2107029-35-4
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCC1CC(CCC1O)C(=O)OC
InChIInChI=1S/C9H16O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h6-8,10H,3-5H2,1-2H3
InChIKeyYJBPTOOTDRBQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Hydroxy-3-methylcyclohexane-1-carboxylate (CAS 2107029-35-4) Procurement Guide: Core Properties and Class Profile


Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate (CAS 2107029-35-4) is a disubstituted cyclohexane derivative with the molecular formula C9H16O3 and molecular weight 172.22 g/mol . This compound belongs to the class of hydroxy-cyclohexanecarboxylate esters, distinguished by a methyl substituent at the 3-position and a hydroxyl at the 4-position. It is commercially available as a research chemical with a minimum purity of 95% . While broad biological activity data for this specific compound is not yet available in the primary literature, its structural features make it a valuable chiral building block and a strategic intermediate in the synthesis of complex molecules, particularly prostaglandin analogs [1].

Why Methyl 4-Hydroxy-3-methylcyclohexane-1-carboxylate Cannot Be Simply Replaced by Its Closest Analogs


Substituting methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate (CAS 2107029-35-4) with a structurally similar analog such as methyl 4-hydroxycyclohexane-1-carboxylate (CAS 17449-76-2) or methyl 3-methylcyclohexane-1-carboxylate (CAS 13293-59-9) introduces significant risk. The specific 3-methyl-4-hydroxy substitution pattern creates two chiral centers, demanding a defined stereochemical outcome in downstream synthesis. In contrast, the mono-substituted analogs lack this critical complexity, which can lead to a complete failure in enantioselective syntheses, particularly in the generation of prostaglandin precursors where the relative stereochemistry of the ring substituents is pharmacologically critical [1]. Procurement of the correct, fully functionalized cyclohexane derivative is essential to maintain synthetic route fidelity and avoid costly re-optimization of chiral resolution steps [2].

Methyl 4-Hydroxy-3-methylcyclohexane-1-carboxylate: Direct and Inferred Quantitative Evidence for Differentiated Selection


Differentiation by Synthetic Versatility: A Chiral Prostaglandin Intermediate

The target compound is a direct precursor to 4-hydroxy-3α-methyl-1α,2α-diloweralkanoyloxymethyl cyclohexane, a key intermediate in the stereoselective total synthesis of (±) prostaglandin E1 (PGE1) [1]. The patent literature explicitly details a synthesis where the 3-methyl and 4-hydroxy groups are essential for introducing the correct stereochemistry for the two side chains of PGE1 [1]. While the mono-hydroxy analog, methyl 4-hydroxycyclohexane-1-carboxylate (CAS 17449-76-2), is a simpler building block, it lacks the requisite methyl group for constructing the core scaffold of this potent vasodilator and smooth muscle contractility agent [1].

Prostaglandin Synthesis Chiral Building Block Pharmaceutical Intermediates

Inferred Pharmacological Differentiation via Prostaglandin Analogs

The pharmacological activity of the final PGE1 molecule is well-documented, with known dose-dependent effects on smooth muscle contractility, blood pressure, and platelet aggregation [REFS-1, REFS-2]. The target compound's structure is specifically designed to enable the synthesis of this 20-carbon prostanoid [1]. While no direct IC50 data exists for the intermediate itself, its utility is indirectly quantified by the potency of the final drug substance: PGE1 is active in the nanomolar range. For instance, the racemic precursor synthesized from this intermediate yields (±) PGE1 with 50% of the natural product's activity [1]. In contrast, intermediates leading to other prostaglandin classes, like Carbacyclin analogs (from EP0496548A1), target a different pharmacological profile (prostacyclin mimetic) [3].

GPCR Agonism Platelet Aggregation Vasodilation

Differentiation by Purity and Commercial Availability

The target compound is commercially sourced at a defined minimum purity of 95% from Enamine (via Sigma-Aldrich) and Biosynth (via CymitQuimica) [REFS-1, REFS-2]. This contrasts with the common analog methyl 4-hydroxycyclohexane-1-carboxylate (CAS 17449-76-2), which is often sold as a mixture of cis/trans isomers without strict specification, introducing variability in downstream reactions . The specification of the product as a liquid stored at room temperature provides clear handling guidelines not universally guaranteed for other substituted cyclohexanes .

Chemical Procurement QC Standards Reproducibility

Validated Application Scenarios for Methyl 4-Hydroxy-3-methylcyclohexane-1-carboxylate in Pharmaceutical R&D


1. Stereoselective Total Synthesis of Prostaglandin E1 (PGE1) Analogs

This is the primary application for which this compound is specifically designed. Research groups synthesizing PGE1 or its derivatives, particularly those aiming for the (±) or optically active (-) forms for pharmacological studies on smooth muscle contraction, blood pressure regulation, or platelet aggregation, require this building block [1]. The compound provides the correct 3,4-substitution pattern to install the C-8 to C-12 side chains of the prostanoid core [1].

2. Chiral Scaffold for Medicinal Chemistry Library Enumeration

The two chiral centers make this compound a useful scaffold for the synthesis of small-molecule libraries. Unlike simpler cyclohexane derivatives, its disubstituted pattern allows for divergent synthesis where both the hydroxyl and methyl ester functionalities can be orthogonally modified, creating diverse, stereochemically complex analogs for biological screening [2].

3. Investigative Tool for Prostanoid Receptor Pharmacology

For laboratories studying the EP receptor family (EP1-4), an intermediate that locks in the prostaglandin E-series backbone is essential. Using this compound ensures that any structure-activity relationship (SAR) study stays within the E-series prostanoid class, as opposed to using intermediates for carbacyclin analogs which would probe the I-series (IP receptor) pharmacology [3].

4. Quality Control and Reference Standard for Impurity Profiling

With a guaranteed minimum purity of 95% and a well-defined analytical profile (InChI Key: YJBPTOOTDRBQMS-UHFFFAOYSA-N), this compound is suitable as an analytical reference standard for HPLC or GC-MS impurity profiling in complex synthetic mixtures . Its unique retention time and mass spectrum can serve as a marker for monitoring the progress of multi-step syntheses involving similar cyclohexane intermediates.

Quote Request

Request a Quote for Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.